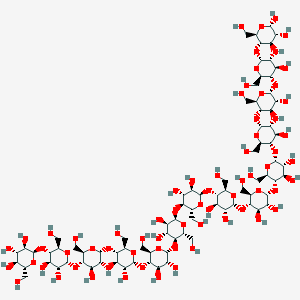

Maltotetradecaose

Description

Maltotetradecaose (CAS: 34612-38-9) is a linear oligosaccharide composed of 14 glucose units linked by α-1,4-glycosidic bonds, classified as a maltooligosaccharide. These compounds are intermediate products of starch hydrolysis, bridging the gap between maltose (disaccharide) and high-molecular-weight dextrins. This compound is less commonly studied than shorter maltooligosaccharides (e.g., maltotriose, maltopentaose) due to its larger size and niche applications in enzymology and industrial processes . Its physicochemical properties, such as solubility and viscosity, are influenced by its extended chain length, which also impacts its enzymatic digestion kinetics and interactions with proteins like amylases .

Properties

CAS No. |

107882-52-0 |

|---|---|

Molecular Formula |

C₈₄H₁₄₂O₇₁ |

Molecular Weight |

2287.98 |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C84H142O71/c85-1-15-29(99)30(100)45(115)72(130-15)144-59-17(3-87)132-74(47(117)32(59)102)146-61-19(5-89)134-76(49(119)34(61)104)148-63-21(7-91)136-78(51(121)36(63)106)150-65-23(9-93)138-80(53(123)38(65)108)152-67-25(11-95)140-82(55(125)40(67)110)154-69-27(13-97)142-84(57(127)42(69)112)155-70-28(14-98)141-83(56(126)43(70)113)153-68-26(12-96)139-81(54(124)41(68)111)151-66-24(10-94)137-79(52(122)39(66)109)149-64-22(8-92)135-77(50(120)37(64)107)147-62-20(6-90)133-75(48(118)35(62)105)145-60-18(4-88)131-73(46(116)33(60)103)143-58-16(2-86)129-71(128)44(114)31(58)101/h15-128H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Synonyms |

O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Maltotriose (3 Glucose Units)

- Structural Differences : Maltotriose (CAS: 1109-28-0) has three glucose units, resulting in a smaller hydrodynamic radius and higher solubility in aqueous solutions compared to maltotetradecaose .

- Functional Contrast: Enzymatic Substrate Specificity: Maltotriose is a primary substrate for α-glucosidases and pancreatic amylases, whereas this compound requires specialized enzymes (e.g., maltotetraohydrolases) for cleavage .

Maltopentaose (5 Glucose Units)

- Structural Differences : Maltopentaose (CAS: 34620-77-4) has five glucose units, making it more soluble than this compound but less reactive than shorter oligosaccharides .

- Functional Contrast :

- Analytical Utility : Maltopentaose is a standard substrate for α-amylase assays due to its optimal chain length for enzyme binding, whereas this compound’s longer chain may hinder enzymatic activity in routine assays .

- Thermal Stability : Maltopentaose exhibits higher thermal stability in solution (≤100°C) compared to this compound, which may form aggregates under similar conditions .

- Research Relevance : Maltopentaose is frequently used in studies on starch metabolism, while this compound is explored in niche contexts, such as bacterial glycan metabolism .

Comparative Data Table

| Property | Maltotriose | Maltopentaose | This compound |

|---|---|---|---|

| Glucose Units | 3 | 5 | 14 |

| Molecular Weight | 504.4 g/mol | 828.7 g/mol | ~2273 g/mol |

| Solubility (25°C) | >500 mg/mL | ~300 mg/mL | <100 mg/mL (estimated) |

| Enzymatic Digestion | Rapid (α-glucosidase) | Moderate (α-amylase) | Slow (specialized hydrolases) |

| Primary Applications | Food additives, biofuels | Enzyme assays, research | Chromatography standards |

| Safety Classification | Non-hazardous | Non-hazardous | Insufficient data |

Research Findings and Challenges

- Analytical Limitations : The characterization of this compound is hindered by its low commercial availability and the need for advanced techniques like high-performance liquid chromatography (HPLC) with refractive index detection .

- Functional Gaps : Unlike maltotriose and maltopentaose, this compound’s role in human nutrition or industrial processes remains underexplored, with most studies focusing on its structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.